

Furano-DT cep synthesis protocol

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Compound of Interest

Compound Name: *Furano-DT cep*

Cat. No.: *B1516740*

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Application Note: High-Purity Synthesis of **Furano-DT Cep** (Ceftiofur Sodium)

Executive Summary

Topic: Synthesis of **Furano-DT Cep** (Ceftiofur Sodium) Target Molecule: (6R,7R)-7-[[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(furan-2-carbonyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid sodium salt. Code Name Interpretation: "**Furano-DT Cep**" is interpreted here as the Furanoyl-DiThio/Thio-Cephem core, specifically referring to the Ceftiofur scaffold which is distinguished by its 3-position thiofuroate (furan-2-carbonylthio) side chain.

This protocol details the industrial-grade synthesis of Ceftiofur, focusing on the critical "Furano-DT" functionalization (introduction of the thiofuroate moiety at C-3) and the subsequent 7-acylation. The method prioritizes the 7-ACCA Route (7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid) for superior regioselectivity and yield.

Strategic Analysis & Mechanism

The "Furano-DT" Challenge

The synthesis of Ceftiofur hinges on the stability of the thioester linkage at the C-3 position. The "Furano-DT" moiety (Furan-2-carbonyl-thio) is nucleophilic and prone to hydrolysis or

aminolysis if introduced too early.

- Traditional Route: Acylation at C-7

Nucleophilic displacement at C-3.

- Advanced "Furano-DT" Route (Recommended): Nucleophilic displacement at C-3 (to form the Furano-Core)

Acylation at C-7.

- Why? This creates a stable "**Furano-DT Cep**" intermediate (7-amino-3-(furanylcarbonylthiomethyl)-3-cephem-4-carboxylic acid) that can be purified before the costly thiazole side-chain attachment, reducing overall cost of goods (COGS).

Reaction Mechanism

- 3-Functionalization (The "Furano-DT" Step): A nucleophilic substitution () where the thiofuroate anion (generated from thiofuroic acid and a base) displaces the leaving group (Cl or OAc) at the C-3 methylene of the cephem core.
 - Critical Control: pH must be maintained (6.5–7.5) to prevent -lactam ring opening while ensuring thiofuroate nucleophilicity.
- 7-Acylation: The 7-amino group attacks an activated ester (e.g., MAEM or thioester) of the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid.

Experimental Protocol

Phase 1: Preparation of the "Furano-DT" Reagent (Potassium Thiofuroate)

Objective: Synthesize a high-purity nucleophile for the C-3 displacement.

Materials:

- 2-Furoyl chloride (CAS: 527-69-5)

- Sodium hydrosulfide (NaHS) or Potassium thioacetate (followed by hydrolysis)
- Potassium hydroxide (KOH)
- Solvent: Methanol/Water

Step-by-Step:

- Dissolution: Dissolve NaHS (1.2 eq) in methanol at 0°C.
- Acylation: Dropwise add 2-Furoyl chloride (1.0 eq) over 30 mins, maintaining temperature
 - Note: Exothermic reaction. High temp leads to furan ring degradation.
- Salt Formation: Adjust pH to 7.0 with KOH to form Potassium Thiofuroate.
- Isolation: Precipitate with acetone or use directly as an aqueous solution (freshly prepared is best to avoid oxidation to the disulfide).

Phase 2: Synthesis of Furano-DT Cep Core (Intermediate)

Objective: Install the Furan-Thio side chain onto the Cephem nucleus.

Materials:

- 7-ACCA (7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid)
- Potassium Thiofuroate (from Phase 1)
- Triethylamine (TEA) or NaHCO₃
- Solvent: Water/THF or Water/Acetone (1:1)

Step-by-Step:

- Suspension: Suspend 7-ACCA (10 g, 40 mmol) in 100 mL Water/Acetone (1:1) at 15°C.

- Solubilization: Add TEA dropwise until pH reaches 7.5 and solution becomes clear (formation of soluble TEA salt).
- Coupling (The "Furano-DT" Step): Add Potassium Thiofuroate solution (1.1 eq) dropwise over 20 mins.
- Reaction: Stir at 20–25°C for 3–4 hours. Monitor by HPLC (C18 column, Phosphate buffer/MeCN).
 - Endpoint: <1% residual 7-ACCA.
- Precipitation: Adjust pH to 3.5 using 2N HCl. The "**Furano-DT Cep**" intermediate (7-amino-3-[(2-furanylcarbonyl)thio]methyl-3-cephem-4-carboxylic acid) will precipitate.
- Filtration: Filter the solid, wash with water and acetone. Dry under vacuum at 40°C.
 - Yield Target: >85%.
 - Purity: >98% (HPLC).

Phase 3: Synthesis of Ceftiofur (7-Acylation)

Objective: Couple the thiazole side chain to the Furano-DT core.

Materials:

- **Furano-DT Cep** Intermediate (from Phase 2)
- MAEM (Mercaptobenzothiazole (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate) - Active Ester
- Triethylamine
- Solvent: DMF or THF/Water

Step-by-Step:

- Dissolution: Dissolve **Furano-DT Cep** (10 g) in DMF (50 mL) at 0°C. Add TEA (1.2 eq) to solubilize.

- Acylation: Add MAEM (Active Ester, 1.1 eq) in one portion.
- Reaction: Stir at 0–5°C for 4–6 hours.
 - Mechanism: The amino group of the cephem attacks the carbonyl of the active ester, displacing mercaptobenzothiazole (MBT).
- Quenching: Pour the reaction mixture into ice-cold water (300 mL).
- Acidification: Adjust pH to 2.5–3.0 with 2N HCl to precipitate Ceftiofur Free Acid.
- Purification: Filter and wash with water. Resuspend in Ethyl Acetate, stir for 1 hour (to remove MBT byproduct), and filter.

Phase 4: Sodium Salt Formation (Final Product)

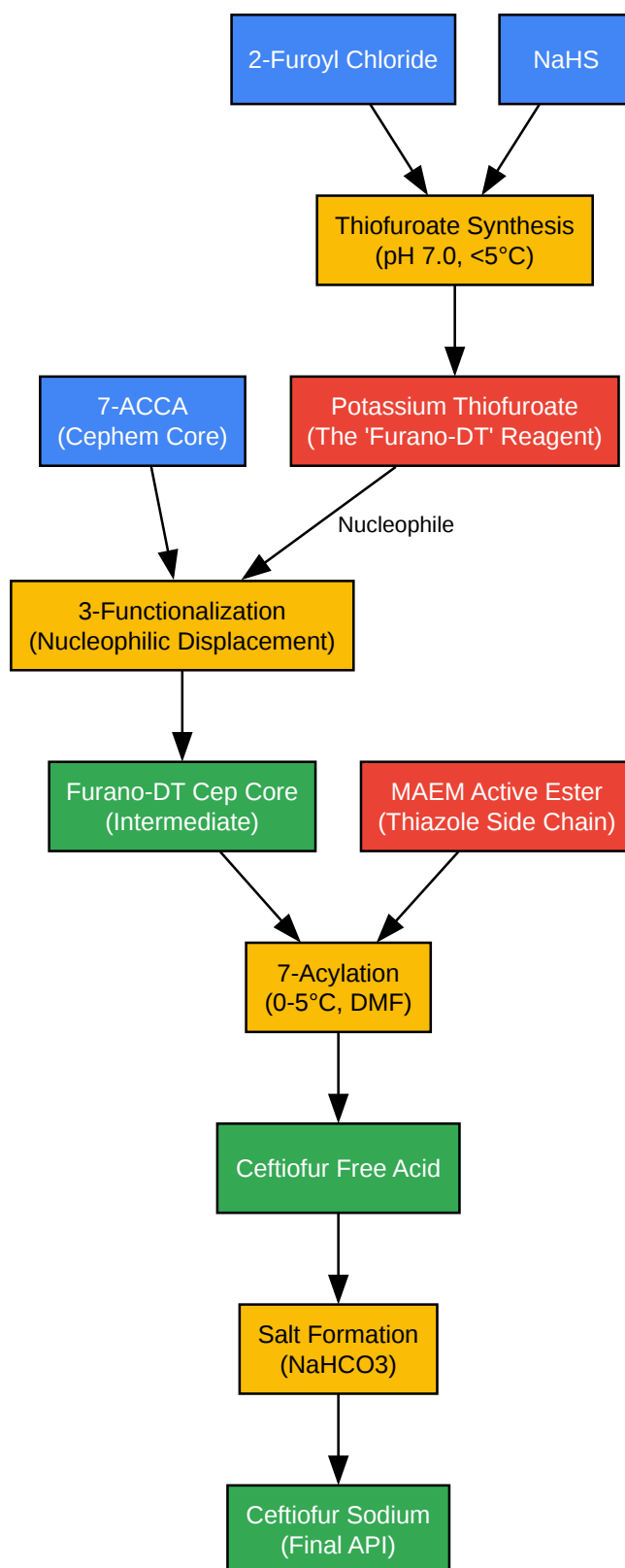
- Suspend Ceftiofur Free Acid in water.
- Add NaHCO₃ (stoichiometric) to reach pH 6.5–7.0.
- Lyophilize or crystallize with Ethanol/Acetone to obtain Ceftiofur Sodium.

Data Presentation & Troubleshooting

Table 1: Critical Process Parameters (CPP)

Parameter	Range	Criticality	Impact of Deviation
Thiofuroate pH	6.8 – 7.2	High	pH < 6: H ₂ S release; pH > 8: Hydrolysis of thioester.
Coupling Temp	15°C – 25°C	Medium	>30°C promotes -lactam degradation.
Acylation Stoichiometry	1.05 – 1.10 eq	High	Excess active ester difficult to remove; Low eq reduces yield.
Final pH (Precipitation)	2.5 – 3.0	High	Determines particle size and purity of free acid.

Visualized Workflow (Graphviz)



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Caption: Logic flow for the synthesis of Ceftiofur Sodium via the **Furano-DT Cep** intermediate pathway.

References

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